molecular formula C11H15BrClNO2S B13145729 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride

1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride

Cat. No.: B13145729
M. Wt: 340.66 g/mol
InChI Key: NHUQZJHVXZEYTG-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S and a molecular weight of 340.66 g/mol . This compound is known for its unique structure, which includes a bromothiophene moiety attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of the Piperidine Ring: The brominated thiophene is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.

    Carboxylation: The piperidine derivative is carboxylated using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products

    Substituted Thiophenes: Products with various functional groups replacing the bromine atom.

    Sulfoxides and Sulfones: Oxidation products.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a bromothiophene and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and synthesis .

Properties

Molecular Formula

C11H15BrClNO2S

Molecular Weight

340.66 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-10-5-4-8(16-10)7-13-6-2-1-3-9(13)11(14)15;/h4-5,9H,1-3,6-7H2,(H,14,15);1H

InChI Key

NHUQZJHVXZEYTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(S2)Br.Cl

Origin of Product

United States

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